Ethyl 3-(isoquinolin-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(isoquinolin-5-yl)propanoate is an organic compound with the molecular formula C14H15NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(isoquinolin-5-yl)propanoate typically involves the esterification of 3-(isoquinolin-5-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(isoquinolin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, and bromine in acetic acid for bromination
Major Products Formed
Oxidation: 3-(isoquinolin-5-yl)propanoic acid.
Reduction: 3-(isoquinolin-5-yl)propanol.
Substitution: Nitro and bromo derivatives of the isoquinoline ring
Scientific Research Applications
Ethyl 3-(isoquinolin-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure
Mechanism of Action
The mechanism of action of Ethyl 3-(isoquinolin-5-yl)propanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The isoquinoline moiety is known to bind to DNA and proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(isoquinolin-3-yl)propanoate
- Ethyl 3-(quinolin-5-yl)propanoate
- Ethyl 3-(pyridin-5-yl)propanoate
Uniqueness
Ethyl 3-(isoquinolin-5-yl)propanoate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 3-isoquinolin-5-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)7-6-11-4-3-5-12-10-15-9-8-13(11)12/h3-5,8-10H,2,6-7H2,1H3 |
InChI Key |
SZBBMIFETDAQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.